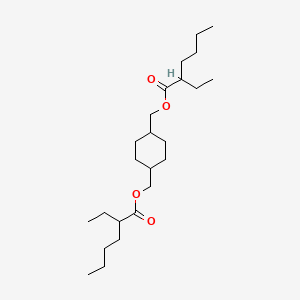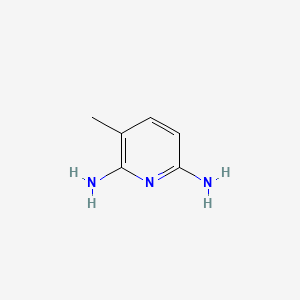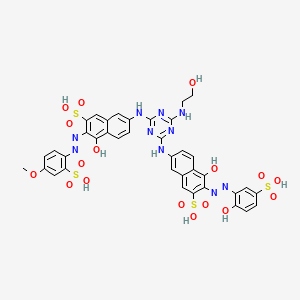
1,7-Dimethoxynaphthalene
Vue d'ensemble
Description
1,7-Dimethoxynaphthalene (1,7-DMN) is an aromatic hydrocarbon compound with a molecular formula of C10H10O2. It is a colorless, crystalline solid that is insoluble in water and has a boiling point of 248°C. 1,7-DMN is a derivative of naphthalene, a hydrocarbon found in coal tar and petroleum. It is a versatile compound that has a wide range of applications in organic synthesis, drug development, and scientific research.
Applications De Recherche Scientifique
Matrix-Assisted Laser Desorption/Ionization (MALDI) in Polymetallic Porphyrins Analysis 1,7-Dimethoxynaphthalene (DMN) has been used as a matrix in MALDI tandem time-of-flight experiments to investigate the structure of polymetallic porphyrins. DMN facilitates the formation of molecular radical cations and some diagnostic fragments, which traditional matrices do not provide, thereby aiding in the analysis of labile species like zinc porphyrinate complexes with aluminum and gallium quinolinate (Aiello et al., 2004).
Synthesis and Molecular Structure Analysis The synthesis of 1,7-dimethoxynaphthalene derivatives has been studied for understanding molecular structures and interactions. For example, studies involving vibrational spectroscopy (FT-IR and FT-Raman) and density functional theory calculations have been carried out on 1,5-dimethoxynaphthalene, a similar compound, to analyze its molecular structure, atomic charges, and vibrational frequencies (Kandasamy et al., 2015).
Chemical Synthesis and Reactions 1,7-Dimethoxynaphthalene has been used in various synthetic pathways. For instance, it played a role in Friedel-Crafts condensations for steroid syntheses (Harnik et al., 1967), and in the preparation of novel bichromophoric systems for studying long-range intramolecular energy and electron transfer (Craig et al., 1997).
Photophysical Studies 1,7-Dimethoxynaphthalene derivatives have been investigated in photophysical studies. For example, the synthesis of rigid bichromophoric systems containing a dimethoxynaphthalene unit linked to a methyl viologen unit has been studied for understanding intramolecular energy transfer processes (Margetic et al., 2000).
Propriétés
IUPAC Name |
1,7-dimethoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-13-10-7-6-9-4-3-5-12(14-2)11(9)8-10/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJIXGITYNNHDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2OC)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30201169 | |
| Record name | Naphthalene, 1,7-dimethoxy- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Dimethoxynaphthalene | |
CAS RN |
5309-18-2 | |
| Record name | Naphthalene, 1,7-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005309182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,7-Dimethoxynaphthalene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59835 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthalene, 1,7-dimethoxy- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1,7-Dimethoxynaphthalene a useful starting material in the synthesis of complex molecules?
A1: 1,7-Dimethoxynaphthalene possesses a naphthalene core with two methoxy groups. [, ] These methoxy groups not only donate electron density to the aromatic system, activating it towards electrophilic attack, but also serve as directing groups. This allows for regioselective functionalization of the naphthalene ring. Additionally, the existing structure provides a scaffold for building additional rings, as demonstrated in the synthesis of hydrochrysene derivatives. []
Q2: Can you provide an example of how 1,7-Dimethoxynaphthalene is utilized in the synthesis of pharmaceutically relevant compounds?
A2: One of the papers describes a novel synthetic route to (4aR,10aR)-9-Methoxy-1-methyl-6-trimethylsilanyl- 1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline (JNZ092). [] This compound belongs to the octahydrobenzo[g]quinoline class, known for its potential therapeutic applications. The synthesis leverages the reactivity of 1,7-Dimethoxynaphthalene, specifically its ability to undergo lithium-halogen exchange at the 6-position. This allows for further elaboration of the molecule and ultimately leads to the construction of the target octahydrobenzo[g]quinoline derivative.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

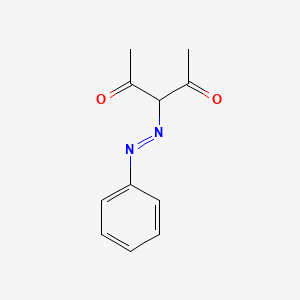

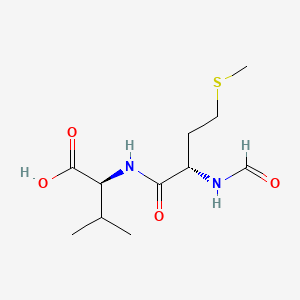

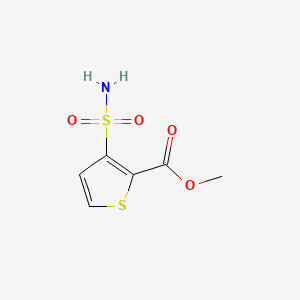
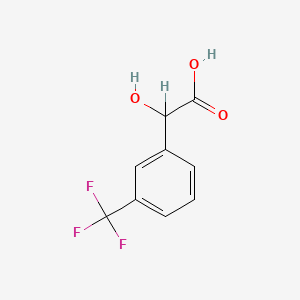
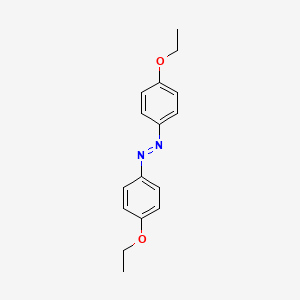

![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2-phenylacetate hydrochloride](/img/structure/B1583291.png)

